2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N~1~-(2-furylmethyl)acetamide
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Overview
Description
2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N~1~-(2-furylmethyl)acetamide is a synthetic organic compound that belongs to the class of chromen derivatives. This compound is characterized by the presence of a chromen ring system substituted with a chloro and methyl group, as well as an acetamide moiety linked to a furan ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N~1~-(2-furylmethyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloro-4-methyl-2H-chromen-2-one and 2-furylmethylamine.
Formation of Intermediate: The chromen derivative is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form an intermediate chloroacetyl derivative.
Coupling Reaction: The intermediate is then coupled with 2-furylmethylamine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N~1~-(2-furylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the chromen ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted chromen derivatives.
Scientific Research Applications
2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N~1~-(2-furylmethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N~1~-(2-furylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Influencing Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate: A similar compound with a propanoate group instead of an acetamide moiety.
2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid: Another related compound with a carboxylic acid group.
Uniqueness
2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N~1~-(2-furylmethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C17H14ClNO5 |
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Molecular Weight |
347.7 g/mol |
IUPAC Name |
2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxy-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C17H14ClNO5/c1-10-5-17(21)24-14-7-15(13(18)6-12(10)14)23-9-16(20)19-8-11-3-2-4-22-11/h2-7H,8-9H2,1H3,(H,19,20) |
InChI Key |
KQULJUOASWUUNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
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